Cas no 6738-06-3 (phenylethynylmagnesium bromide)

phenylethynylmagnesium bromide Chemical and Physical Properties
Names and Identifiers
-
- phenylethynylmagnesium bromide
- 2-phenylethynylmagnesium bromide
- 2-phenylethynyl-MgBr
- Ph-acetyleneMgBr
- phenylacetylenyl magnesium bromide
- Phenylethynylmagnesium bromide solution
-
- MDL: MFCD00134164
- Inchi: InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q;;+1/p-1
- InChI Key: KELYMAJHHHGLIW-UHFFFAOYSA-M
- SMILES: [C]#CC1=CC=CC=C1.[Br-].[Mg+]
Computed Properties
- Exact Mass: 203.94300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.9
- Tautomer Count: 4
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.018 g/mL at 25 °C
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- PSA: 0.00000
- LogP: -1.37150
- Color/Form: 1.0 M in THF
- Solubility: Not determined
phenylethynylmagnesium bromide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H250-H261-H314-H335-H351
- Warning Statement: P210-P231+P232-P280-P305+P351+P338-P370+P378-P422
- Hazardous Material transportation number:UN 2924 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-14-17-19-34-37-40
- Safety Instruction: S16; S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R11; R14; R19; R20/21/22; R34
phenylethynylmagnesium bromide Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
phenylethynylmagnesium bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB570887-100 ml |
Phenylethynylmagnesium bromide, 1.0 M in 2-MeTHF; . |
6738-06-3 | 100 ml |
€564.50 | 2024-04-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357510-100ML |
phenylethynylmagnesium bromide |
6738-06-3 | 100ml |
¥1855.21 | 2023-12-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236376-100 ml |
Phenylethynylmagnesium bromide solution, |
6738-06-3 | 100 ml |
¥602.00 | 2023-09-05 | ||
abcr | AB570887-50 ml |
Phenylethynylmagnesium bromide, 1.0 M in 2-MeTHF; . |
6738-06-3 | 50 ml |
€322.40 | 2024-04-16 | ||
abcr | AB570887-50ml |
Phenylethynylmagnesium bromide, 1.0 M in 2-MeTHF; . |
6738-06-3 | 50ml |
€316.60 | 2025-03-19 | ||
abcr | AB570888-50 ml |
Phenylethynylmagnesium bromide, 0.50 M in THF; . |
6738-06-3 | 50 ml |
€322.40 | 2024-04-16 | ||
A2B Chem LLC | AH20466-50ml |
PHENYLETHYNYLMAGNESIUM BROMIDE |
6738-06-3 | 0.50 M in THF | 50ml |
$236.00 | 2024-04-19 | |
abcr | AB570888-100ml |
Phenylethynylmagnesium bromide, 0.50 M in THF; . |
6738-06-3 | 100ml |
€598.30 | 2024-08-02 | ||
A2B Chem LLC | AH20466-100ml |
PHENYLETHYNYLMAGNESIUM BROMIDE |
6738-06-3 | 1.0 M in 2-MeTHF | 100ml |
$415.00 | 2024-04-19 | |
abcr | AB570888-100 ml |
Phenylethynylmagnesium bromide, 0.50 M in THF; . |
6738-06-3 | 100 ml |
€598.30 | 2024-04-16 |
phenylethynylmagnesium bromide Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
Additional information on phenylethynylmagnesium bromide
Phenylethynylmagnesium Bromide: A Comprehensive Overview
Phenylethynylmagnesium bromide (CAS No. 6738-06-3) is a highly reactive organomagnesium compound that has garnered significant attention in the field of organic synthesis. This compound, also referred to as phenylethynyl Grignard reagent, is widely utilized in the construction of complex organic molecules due to its unique reactivity and versatility. Recent advancements in synthetic methodologies have further highlighted its potential in addressing challenging synthetic targets.
The structure of phenylethynylmagnesium bromide consists of a phenylethynyl group (-C≡C-C₆H₅) bonded to magnesium bromide. This arrangement imparts the compound with distinctive electronic properties, making it an invaluable tool in the synthesis of aromatic and aliphatic compounds. The compound's ability to participate in nucleophilic additions, conjugate additions, and cross-coupling reactions has been extensively explored in recent studies.
One of the most notable applications of phenylethynylmagnesium bromide is in the synthesis of biologically active molecules. For instance, researchers have employed this reagent in the construction of natural product analogs, where its ability to facilitate enantioselective additions has proven invaluable. Recent studies have demonstrated its utility in the synthesis of polyaromatic hydrocarbons, which are critical components in materials science and electronics.
The synthesis of phenylethynylmagnesium bromide typically involves the reaction of phenylethyne (C₆H₅-C≡CH) with magnesium metal in an ether solvent. This process, known as the Grignard reaction, is a cornerstone of organic synthesis. The choice of solvent and reaction conditions significantly influences the stability and reactivity of the resulting Grignard reagent. Recent investigations have focused on optimizing these parameters to enhance yield and reproducibility.
In terms of reactivity, phenylethynylmagnesium bromide exhibits a high degree of nucleophilicity, enabling it to attack electrophilic sites such as carbonyl carbons and α,β-unsaturated carbonyl systems. Its participation in conjugate additions has been particularly advantageous for constructing six-membered transition states, which are often associated with favorable thermodynamics.
Recent research has also explored the use of phenylethynylmagnesium bromide in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions involve the coupling of organoboron compounds with aryl halides or other electrophiles, facilitated by palladium catalysts. The ability of phenylethynylmagnesium bromide to act as a coupling partner has expanded its utility in synthesizing biaryl compounds with potential applications in pharmaceuticals and agrochemicals.
Moreover, advancements in asymmetric catalysis have further enhanced the versatility of phenylethynylmagnesium bromide. By employing chiral ligands or auxiliaries, researchers have achieved enantioselective syntheses that were previously challenging or impossible with traditional methods.
In conclusion, phenylethynylmagnesium bromide remains a cornerstone compound in organic synthesis due to its unique reactivity and adaptability. Its continued exploration across diverse synthetic landscapes underscores its importance as a tool for advancing chemical research and development.
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